molecular formula C17H15ClFN5O3S2 B12396823 5-({[(3-Chloro-4-Fluorophenyl)sulfonyl]amino}methyl)-N-[(2-Methyl-1,3-Thiazol-5-Yl)methyl]pyrazine-2-Carboxamide

5-({[(3-Chloro-4-Fluorophenyl)sulfonyl]amino}methyl)-N-[(2-Methyl-1,3-Thiazol-5-Yl)methyl]pyrazine-2-Carboxamide

Cat. No.: B12396823
M. Wt: 455.9 g/mol
InChI Key: BRNKHERDLJYUNK-UHFFFAOYSA-N
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Description

5-({[(3-Chloro-4-Fluorophenyl)sulfonyl]amino}methyl)-N-[(2-Methyl-1,3-Thiazol-5-Yl)methyl]pyrazine-2-Carboxamide is a useful research compound. Its molecular formula is C17H15ClFN5O3S2 and its molecular weight is 455.9 g/mol. The purity is usually 95%.
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Biological Activity

The compound 5-({[(3-Chloro-4-Fluorophenyl)sulfonyl]amino}methyl)-N-[(2-Methyl-1,3-Thiazol-5-Yl)methyl]pyrazine-2-Carboxamide, also known as MPX-004, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, enzyme inhibition, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C17H15ClFN5O3S2, characterized by a pyrazine core substituted with a thiazole group and a sulfonamide moiety. The presence of the 3-chloro-4-fluorophenyl group enhances its pharmacological profile by potentially improving binding affinity to biological targets.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of compounds containing similar structural motifs. For instance, derivatives with the 1,3,4-oxadiazole ring have shown significant activity against various bacterial strains. In a comparative study, compounds with similar thiazole and sulfonamide structures demonstrated effective inhibition against Mycobacterium bovis and other pathogenic bacteria .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismMIC (µg/mL)
Compound AM. tuberculosis4–8
Compound BS. aureus0.25–0.5
MPX-004E. coliTBD

Enzyme Inhibition

The compound's sulfonamide group is known for its enzyme inhibitory effects, particularly against carbonic anhydrase and acetylcholinesterase (AChE). Studies have shown that similar sulfonamide derivatives exhibit significant enzyme inhibition, which is crucial for therapeutic applications in treating conditions like glaucoma and Alzheimer's disease .

Table 2: Enzyme Inhibition Data

CompoundEnzyme TargetIC50 (µM)
Compound CAChE12.5
Compound DCarbonic Anhydrase8.0
MPX-004TBDTBD

Case Studies

  • Antitubercular Activity : A study involving thiazole-containing compounds demonstrated their efficacy against drug-resistant strains of M. tuberculosis. The mechanism was attributed to the inhibition of fatty acid synthesis, which is vital for mycobacterial cell wall integrity .
  • Antibacterial Effects : Another investigation assessed the antibacterial activity of sulfonamide derivatives against Gram-positive and Gram-negative bacteria. MPX-004 showed promising results comparable to standard antibiotics, indicating its potential as a novel antimicrobial agent .

The biological activity of MPX-004 can be attributed to its ability to interact with specific enzymes and receptors in microbial cells. The thiazole moiety is believed to enhance lipophilicity, facilitating better membrane penetration and subsequent action on intracellular targets.

Properties

Molecular Formula

C17H15ClFN5O3S2

Molecular Weight

455.9 g/mol

IUPAC Name

5-[[(3-chloro-4-fluorophenyl)sulfonylamino]methyl]-N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyrazine-2-carboxamide

InChI

InChI=1S/C17H15ClFN5O3S2/c1-10-20-7-12(28-10)8-23-17(25)16-9-21-11(5-22-16)6-24-29(26,27)13-2-3-15(19)14(18)4-13/h2-5,7,9,24H,6,8H2,1H3,(H,23,25)

InChI Key

BRNKHERDLJYUNK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(S1)CNC(=O)C2=NC=C(N=C2)CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl

Origin of Product

United States

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